molecular formula C15H12Cl2N4S B1456616 5-(2-(2,6-Dichlorobenzyl)pyrimidin-4-yl)-4-methylthiazol-2-amine CAS No. 1163706-69-1

5-(2-(2,6-Dichlorobenzyl)pyrimidin-4-yl)-4-methylthiazol-2-amine

Cat. No.: B1456616
CAS No.: 1163706-69-1
M. Wt: 351.3 g/mol
InChI Key: PAJYMZWSJLCCRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrimidine derivatives have been found to possess a wide range of biological activities .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. Given the biological activity of some pyrimidine derivatives, it could be of interest in medicinal chemistry research .

Properties

IUPAC Name

5-[2-[(2,6-dichlorophenyl)methyl]pyrimidin-4-yl]-4-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N4S/c1-8-14(22-15(18)20-8)12-5-6-19-13(21-12)7-9-10(16)3-2-4-11(9)17/h2-6H,7H2,1H3,(H2,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJYMZWSJLCCRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=NC(=NC=C2)CC3=C(C=CC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of N′-[5-((E)-3-dimethylamino-acryloyl)-4-methyl-thiazol-2-yl]-N,N-dimethyl-formamidine (1 g), 2,6-dichlorophenylacetamidine (0.90 g) and 2-methoxyethanol (3.8 ml) is stirred at room temperature for 30 minutes. NaOH (0.3 g) is added and the mixture stirred at 125° C. for 1 hr. After cooling to room temperature water is added and the mixture evaporated to dryness and then purified by normal phase chromatography on silica gel eluting with a gradient from CH2Cl2 to EtOAc to give the title compound as a beige solid.
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step One
Name
Quantity
0.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-(2,6-Dichlorobenzyl)pyrimidin-4-yl)-4-methylthiazol-2-amine
Reactant of Route 2
5-(2-(2,6-Dichlorobenzyl)pyrimidin-4-yl)-4-methylthiazol-2-amine
Reactant of Route 3
5-(2-(2,6-Dichlorobenzyl)pyrimidin-4-yl)-4-methylthiazol-2-amine
Reactant of Route 4
Reactant of Route 4
5-(2-(2,6-Dichlorobenzyl)pyrimidin-4-yl)-4-methylthiazol-2-amine
Reactant of Route 5
5-(2-(2,6-Dichlorobenzyl)pyrimidin-4-yl)-4-methylthiazol-2-amine
Reactant of Route 6
5-(2-(2,6-Dichlorobenzyl)pyrimidin-4-yl)-4-methylthiazol-2-amine

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